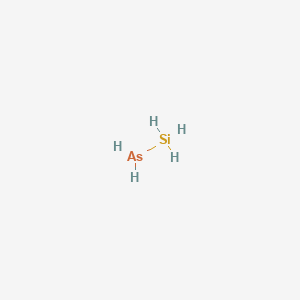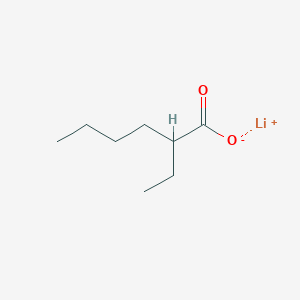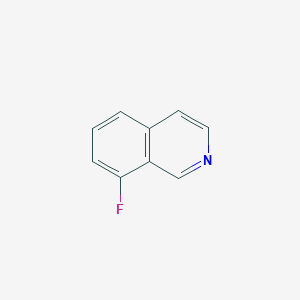![molecular formula C18H23NO B092657 (8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one CAS No. 18119-98-7](/img/structure/B92657.png)
(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one" is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon with potential carcinogenic properties. The compound's structure includes a cyclopenta[a]phenanthrene core with various functional groups and stereochemistry that may influence its biological activity and physical properties.
Synthesis Analysis
The synthesis of related cyclopenta[a]phenanthrene derivatives has been explored through various methods. For instance, 17-ketones, which are structurally related to the compound , have been synthesized using the Stobbe condensation from appropriately substituted naphthalenes or tetralones . Additionally, the synthesis of oxygenated derivatives, such as hydroxy and hydroxymethyl derivatives, has been achieved by adapting previously described routes for this series of compounds . The preparation of other analogues, including those with trifluoromethyl, cyano, and amino groups at the bay-region, has been optimized, indicating the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrene derivatives is characterized by a polycyclic ring system that can be further hydrogenated or functionalized. For example, the structure of a related compound, 9,14,15,16,17,18,19,20-octahydro-9,14[1',4']-benzenobenzo[b]triphenylene, has been elucidated using X-ray diffraction analysis, revealing specific geometric parameters and intramolecular contacts . Although the exact structure of the compound is not provided, it can be inferred that similar analytical techniques could be used to determine its molecular geometry and stereochemistry.
Chemical Reactions Analysis
The chemical reactivity of cyclopenta[a]phenanthrene derivatives is influenced by the presence of functional groups and the degree of saturation within the ring system. Aromatisation reactions have been used to synthesize derivatives with specific substituents, and the mechanism of such reactions has been a subject of discussion . The presence of amino groups, as in the compound of interest, suggests potential for further chemical transformations, such as nucleophilic substitution or condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopenta[a]phenanthrene derivatives are closely related to their molecular structure. For instance, the degree of saturation affects bond lengths and strain within the ring system, as observed in the octahydro derivative with shorter interannular C–C single bonds compared to its unsaturated precursor . The presence of amino and methyl groups in the compound of interest would likely influence its solubility, boiling point, and potential for intermolecular interactions, which are critical parameters for its behavior in biological systems and its potential as a pharmacological agent.
科学的研究の応用
Structural Analysis and Medicinal Chemistry
Crystallographic Studies
The compound (8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one, and its derivatives exhibit a complex structure, with multiple rings adopting various conformations such as chair, half-chair, and envelope. Crystallographic analysis provides insights into the molecular geometry, which is crucial for understanding the biological activity and interaction of these compounds with biological targets. Compounds like 17βH-Periplogenin, isolated from traditional Chinese medicine, have been structurally elucidated through crystallographic techniques, revealing details such as hydrogen bonding and molecular conformations (Zhang et al., 2012).
Androgen Biosynthesis Inhibition
Some derivatives of this compound, notably androsterone derivatives, have been studied for their potential to inhibit androgen biosynthesis. This could have implications in the treatment of conditions like prostate cancer, where androgen stimulation is a known factor in cancer progression (Djigoué et al., 2012).
Steroid Compound Properties
The cyclopenta[a]phenanthrene skeleton is fundamental to many natural steroid compounds, hormones, vitamins, and bile acids. Understanding this core structure aids in the development and synthesis of novel compounds with potential therapeutic effects (Definitions, 2020).
Synthesis of Aromatic-Steroid Derivatives
Researchers have synthesized aromatic derivatives of this compound, which involved complex reactions with boric acid and carbodiimide derivative as catalysts. These derivatives could have implications in medicinal chemistry and drug design (Valverde et al., 2013).
Antimicrobial and Antitumor Activities
Derivatives of this compound have been evaluated for their antimicrobial and antitumor properties. For instance, triorganotin(IV) derivatives of sodium deoxycholate exhibited significant antibacterial, antifungal, and anticancer activities, indicating potential for the development of new therapeutic agents (Shaheen et al., 2014).
Mutagenicity Studies
Some derivatives have been studied for their mutagenic potential, which is crucial in understanding the safety profile of potential drug candidates. Understanding the mutagenicity of these compounds helps in assessing their potential risks and designing safer pharmaceutical agents (Catterall et al., 2001).
特性
IUPAC Name |
(8R,9S,13S,14S)-3-amino-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9,19H2,1H3/t14-,15-,16+,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBVZLXCQDVEGX-CBZIJGRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

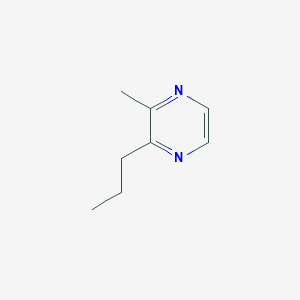
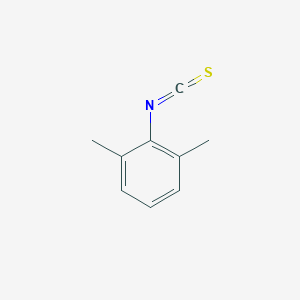
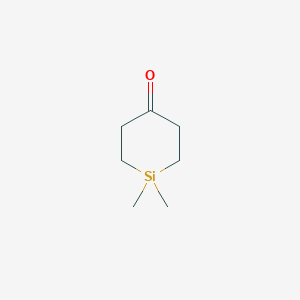
![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)
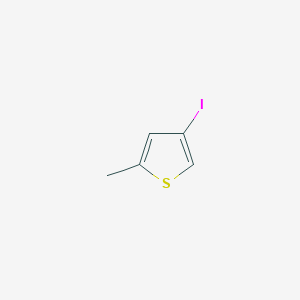
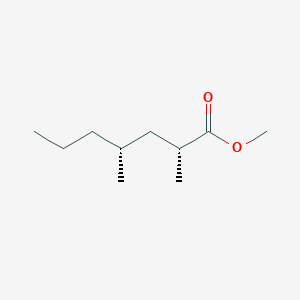
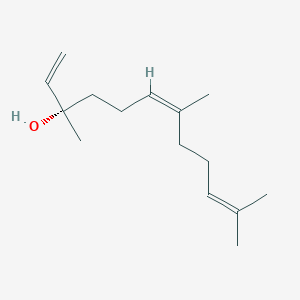
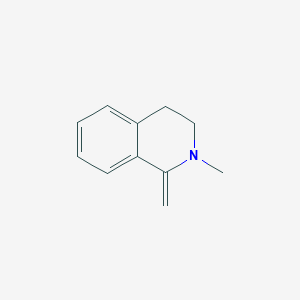
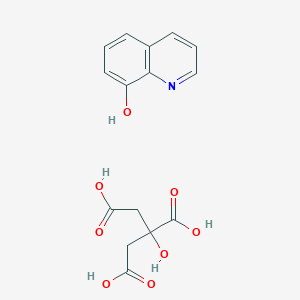
![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)
![[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B92593.png)
